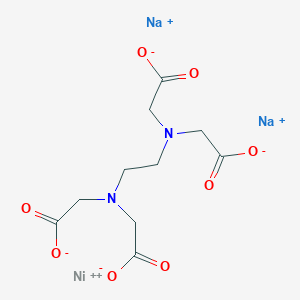
Disodium nickel ethylenediaminetetraacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium nickel ethylenediaminetetraacetic acid is a coordination compound that features a nickel ion chelated by ethylenediaminetetraacetic acid. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications. It appears as a light yellow powder and is highly soluble in water.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of disodium nickel ethylenediaminetetraacetic acid typically involves the following steps:
Dissolution of Ethylenediaminetetraacetic Acid: Ethylenediaminetetraacetic acid is dissolved in water to form a clear solution.
Nickel Salt Solution: A nickel salt, such as nickel nitrate, is dissolved in water.
Complex Formation: The ethylenediaminetetraacetic acid solution is slowly added to the nickel salt solution under constant stirring. The mixture is heated in a water bath to facilitate the complexation reaction.
Industrial Production Methods: In industrial settings, the production process is scaled up using larger reactors and continuous stirring mechanisms. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product. The compound is then dried and packaged for distribution.
化学反応の分析
Types of Reactions: Disodium nickel ethylenediaminetetraacetic acid primarily undergoes complexation reactions due to its chelating nature. It can also participate in substitution reactions where the nickel ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation and Reduction: The compound itself is stable and does not readily undergo oxidation or reduction under normal conditions.
Substitution: In the presence of stronger chelating agents or competing metal ions, the nickel ion can be substituted. For example, adding a solution of calcium chloride can result in the formation of disodium calcium ethylenediaminetetraacetic acid and nickel chloride.
Major Products: The primary product of these reactions is the substituted metal complex, depending on the reagents used. For instance, reacting with calcium chloride yields disodium calcium ethylenediaminetetraacetic acid.
科学的研究の応用
Chemistry: Disodium nickel ethylenediaminetetraacetic acid is used as a chelating agent in analytical chemistry to sequester metal ions in solution, aiding in the analysis of metal content in various samples.
Biology: In biological research, it is employed to inhibit metalloproteases, enzymes that require metal ions for activity. This inhibition is crucial in studying the role of these enzymes in biological processes.
Medicine: The compound is explored for its potential in chelation therapy, where it can bind to and remove excess metal ions from the body, such as in cases of heavy metal poisoning.
Industry: In industrial applications, it is used in water treatment processes to remove metal ions that can cause scaling and corrosion in pipes and machinery. It is also utilized in the textile and paper industries to prevent metal ion impurities from affecting product quality .
作用機序
Disodium nickel ethylenediaminetetraacetic acid exerts its effects through chelation, where the ethylenediaminetetraacetic acid moiety binds to metal ions, forming stable, water-soluble complexes. This chelation process involves the donation of electron pairs from the nitrogen and oxygen atoms of ethylenediaminetetraacetic acid to the metal ion, creating a ring-like structure that securely holds the metal ion in place.
Molecular Targets and Pathways: The primary molecular targets are metal ions such as calcium, magnesium, and iron. By binding to these ions, the compound can inhibit metal-dependent enzymes and prevent metal-catalyzed reactions.
類似化合物との比較
- Disodium calcium ethylenediaminetetraacetic acid
- Disodium zinc ethylenediaminetetraacetic acid
- Disodium copper ethylenediaminetetraacetic acid
Comparison: While all these compounds share the ethylenediaminetetraacetic acid moiety and the ability to chelate metal ions, disodium nickel ethylenediaminetetraacetic acid is unique in its specific affinity for nickel ions. This specificity makes it particularly useful in applications where nickel ion sequestration is required. Additionally, the stability of the nickel complex can differ from those of other metal complexes, influencing its effectiveness in various applications.
特性
CAS番号 |
11079-07-5 |
|---|---|
分子式 |
C10H16N2Na2NiO9 |
分子量 |
412.91 g/mol |
IUPAC名 |
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;nickel;hydrate |
InChI |
InChI=1S/C10H16N2O8.2Na.Ni.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;2*+1;;/p-2 |
InChIキー |
FJHUBOUWIGCVEO-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ni+2] |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.O.[Na+].[Na+].[Ni] |
Key on ui other cas no. |
15708-55-1 |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















